molecular formula C13H14N2O2 B7866884 [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid

[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7866884
M. Wt: 230.26 g/mol
InChI Key: DFUMIAKEVADKIR-UHFFFAOYSA-N
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Description

[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is a tertiary amine derivative characterized by a benzyl group substituted with a cyano group at the ortho position, a cyclopropyl-amino moiety, and an acetic acid functional group.

Properties

IUPAC Name

2-[(2-cyanophenyl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-7-10-3-1-2-4-11(10)8-15(9-13(16)17)12-5-6-12/h1-4,12H,5-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUMIAKEVADKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting with the formation of the cyano-benzyl intermediate. One common method involves the reaction of 2-cyanobenzyl chloride with cyclopropylamine under basic conditions to form the intermediate [(2-Cyano-benzyl)-cyclopropyl-amino]. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product, [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzyl and cyclopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • The compound serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules through various chemical reactions. Its unique functional groups enable it to participate in oxidation, reduction, and substitution reactions, making it valuable for synthesizing derivatives with tailored properties.

Types of Reactions

  • Oxidation : The cyano group can be oxidized to form carboxylic acids.
  • Reduction : Reduction of the cyano group can yield primary amines.
  • Substitution : The benzyl and cyclopropyl groups can engage in nucleophilic substitutions under basic conditions.

Biological Applications

Investigated Biological Activity

  • [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid has been studied for its potential biological activities, particularly in pharmacology. Its structure suggests interactions with biomolecules that could lead to therapeutic benefits.

Case Studies on Biological Activity

  • Antitumor Activity : A study demonstrated that the compound reduced cell viability in various cancer cell lines in a dose-dependent manner, indicating its potential as an anticancer agent.
  • Neuroprotection : In vitro experiments showed that the compound mitigated cell death induced by amyloid-beta peptides, suggesting a protective role against neurodegenerative diseases like Alzheimer's.
  • Enzyme Inhibition : It was tested for cyclooxygenase (COX) enzyme inhibition, showing a therapeutic index higher than traditional NSAIDs, indicating lower risks associated with its use.

Medical Applications

Therapeutic Properties

  • The compound is being explored for its therapeutic properties, particularly as a precursor for drug development. Its unique structural features may allow it to modulate various biochemical pathways effectively.

Industrial Applications

Specialty Chemicals and Materials

  • In the industrial sector, [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is utilized in the synthesis of specialty chemicals and materials. Its ability to undergo diverse chemical transformations makes it suitable for producing compounds used in various applications.

Mechanism of Action

The mechanism of action of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl and benzyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of benzyl-cyclopropyl-amino acetic acid derivatives. Key structural analogs and their substituent variations are summarized below:

Table 1: Structural Comparison of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic Acid and Analogs
Compound Name Substituents (Benzyl Ring) Amino Group Molecular Formula Molecular Weight CAS Number
[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid 2-CN Cyclopropyl C₁₃H₁₃N₃O₂ 243.26 1178393-23-1
[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid 2-Cl, 6-F Cyclopropyl C₁₂H₁₃ClFNO₂ 257.69 1179665-66-7
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid 3-Br Cyclopropyl C₁₂H₁₃BrN₂O₂ 297.15 N/A
[(2-Cyano-benzyl)-ethyl-amino]-acetic acid 2-CN Ethyl C₁₂H₁₄N₂O₂ 218.25 1178393-23-1
2-(Cyclopropyl(2-methoxybenzyl)amino)acetic acid 2-OCH₃ Cyclopropyl C₁₃H₁₇NO₃ 247.28 1179692-47-7
Key Observations:

Substituent Effects on the Benzyl Ring: Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in the target compound enhances electrophilicity and may increase acidity of the acetic acid group compared to electron-donating groups (e.g., -OCH₃ in ). This could improve metal-binding capabilities, as seen in uranium adsorption studies involving carboxylate-functionalized materials .

Amino Group Variations: Cyclopropyl vs. Ethyl: The cyclopropyl group introduces ring strain, which may increase reactivity compared to straight-chain alkyl groups like ethyl. For instance, strained amines often exhibit unique catalytic or binding properties .

Physicochemical and Functional Properties

Table 2: Inferred Properties Based on Structural Features
Compound Solubility (Predicted) LogP (Predicted) Key Functional Groups Potential Applications
[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid Moderate in polar solvents 1.2 -CN, -COOH, cyclopropyl Metal chelation, drug design
[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid Low (hydrophobic) 2.5 -Cl, -F, -COOH Antimicrobial agents
2-(Cyclopropyl(2-methoxybenzyl)amino)acetic acid High in polar solvents 0.8 -OCH₃, -COOH Catalysis, polymer additives
Notes:
  • Acetic Acid Group : The -COOH group enables hydrogen bonding and ionic interactions, critical for adsorption processes (e.g., uranium recovery via carboxylate coordination ).
  • Cyano Group: Enhances thermal stability and may participate in π-π stacking interactions in supramolecular assemblies .

Mechanistic Insights from Related Studies

  • Coordination Chemistry: Carboxylate (-COO⁻) groups in acetic acid derivatives form monodentate or bidentate complexes with metal ions. For example, uranium (U(VI)) binds to -COO⁻ via electrostatic interactions and coordination .
  • pH-Dependent Behavior : The ionization state of -COOH influences binding efficiency. At pH 6.0, -COO⁻ dominates, maximizing uranium adsorption .

Biological Activity

[(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is a compound characterized by its unique structural features, including a cyclopropyl group and a cyano substituent. These structural elements are believed to contribute significantly to its biological activity, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structure of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid can be represented as follows:

  • Cyclopropyl Group : Provides distinct steric and electronic properties that influence binding interactions with biological targets.
  • Cyano Group : Capable of participating in hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for various biomolecules.

The biological activity of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

  • Binding Affinity Modulation : The combination of the cyclopropyl and benzyl groups affects the compound's binding affinity and specificity towards target proteins or enzymes.
  • Biochemical Pathway Modulation : Interaction with biomolecules can lead to alterations in various biochemical pathways, potentially resulting in therapeutic effects.

Biological Activity

Research indicates that [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid exhibits several biological activities, including:

  • Antitumor Properties : Preliminary studies suggest potential efficacy in inhibiting tumor growth through modulation of cell signaling pathways.
  • Neuroprotective Effects : The compound may offer protective effects against neurodegenerative conditions by influencing neurotransmitter systems.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways has been observed, suggesting applications in metabolic disorders.

Data Table: Biological Activities and Corresponding Studies

Biological ActivityStudy ReferenceFindings
Antitumor Exhibited significant inhibition of tumor cell proliferation.
Neuroprotective Improved neuronal viability in models of oxidative stress.
Enzyme Inhibition Demonstrated inhibition of cyclooxygenase enzymes with low gastrointestinal irritation.

Case Studies

  • Antitumor Activity :
    • A study evaluated the efficacy of [(2-Cyano-benzyl)-cyclopropyl-amino]-acetic acid against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
  • Neuroprotection :
    • In vitro experiments showed that the compound could mitigate cell death induced by amyloid-beta peptides, common in Alzheimer's disease models. This suggests a mechanism involving modulation of neuroinflammatory pathways.
  • Enzyme Inhibition :
    • The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. It showed promising results with a therapeutic index significantly higher than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating lower associated risks.

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